molecular formula C11H13N3O2S B11049174 Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)-

Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)-

Cat. No.: B11049174
M. Wt: 251.31 g/mol
InChI Key: XXPQBVNGNZFNNN-UHFFFAOYSA-N
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Description

4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a hydroxy group, a benzamide moiety, and a prop-2-en-1-ylcarbamothioyl group.

Preparation Methods

The synthesis of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-hydroxybenzoic acid with an appropriate amine under acidic conditions to form 4-hydroxybenzamide.

    Introduction of the Prop-2-en-1-yl Group: The next step involves the alkylation of the benzamide core with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carbamothioyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide moiety play crucial roles in binding to the active sites of these targets, while the prop-2-en-1-ylcarbamothioyl group may enhance the compound’s stability and specificity. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE can be compared with similar compounds such as:

    4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOYL]AMINO}BENZAMIDE: This compound lacks the thioyl group, which may affect its stability and reactivity.

    4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZOIC ACID: This compound has a carboxylic acid group instead of the benzamide moiety, which may influence its binding properties and solubility.

The uniqueness of 4-HYDROXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-[(4-hydroxybenzoyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H13N3O2S/c1-2-7-12-11(17)14-13-10(16)8-3-5-9(15)6-4-8/h2-6,15H,1,7H2,(H,13,16)(H2,12,14,17)

InChI Key

XXPQBVNGNZFNNN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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